Cas no 7182-39-0 (3-(3-Chloropropanoyl)-4-methylphenol)

3-(3-Chloropropanoyl)-4-methylphenol structure
7182-39-0 structure
Product name:3-(3-Chloropropanoyl)-4-methylphenol
CAS No:7182-39-0
MF:C10H11ClO2
MW:198.646142244339
CID:5008192

3-(3-Chloropropanoyl)-4-methylphenol Chemical and Physical Properties

Names and Identifiers

    • 3-(3-Chloropropanoyl)-4-methylphenol
    • Inchi: 1S/C10H11ClO2/c1-7-2-3-8(12)6-9(7)10(13)4-5-11/h2-3,6,12H,4-5H2,1H3
    • InChI Key: AFQXRYFCDPUHOH-UHFFFAOYSA-N
    • SMILES: ClCCC(C1C=C(C=CC=1C)O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Topological Polar Surface Area: 37.3
  • XLogP3: 2.1

3-(3-Chloropropanoyl)-4-methylphenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A010005230-500mg
3-(3-Chloropropanoyl)-4-methylphenol
7182-39-0 97%
500mg
$790.55 2023-09-01
Alichem
A010005230-250mg
3-(3-Chloropropanoyl)-4-methylphenol
7182-39-0 97%
250mg
$475.20 2023-09-01
Alichem
A010005230-1g
3-(3-Chloropropanoyl)-4-methylphenol
7182-39-0 97%
1g
$1519.80 2023-09-01

Additional information on 3-(3-Chloropropanoyl)-4-methylphenol

Professional Introduction to 3-(3-Chloropropanoyl)-4-methylphenol (CAS No. 7182-39-0)

3-(3-Chloropropanoyl)-4-methylphenol, a compound with the chemical identifier CAS No. 7182-39-0, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and synthetic chemistry. The presence of both a chloropropanoyl group and a methylphenol moiety imparts distinct reactivity and biological activity, making it a valuable intermediate in the synthesis of various pharmacologically active agents.

The molecular structure of 3-(3-Chloropropanoyl)-4-methylphenol consists of a benzene ring substituted with a methyl group at the 4-position and a chloropropanoyl chain attached at the 3-position. This configuration contributes to its versatility in chemical transformations, enabling its use as a precursor in the synthesis of more complex molecules. The chloropropanoyl group, in particular, is known for its ability to participate in nucleophilic acyl substitution reactions, which are fundamental in the construction of peptidomimetics and other therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological properties of 3-(3-Chloropropanoyl)-4-methylphenol. Research has indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for further investigation in the development of novel therapeutic strategies. For instance, studies have suggested that derivatives of this molecule could target pathways involved in inflammation and pain management, potentially leading to new treatments for chronic conditions.

One of the most compelling aspects of 3-(3-Chloropropanoyl)-4-methylphenol is its role as a building block in medicinal chemistry. The ability to modify its structure allows chemists to fine-tune its biological activity, optimizing it for specific therapeutic applications. This flexibility has led to several innovative synthetic approaches being developed, including palladium-catalyzed cross-coupling reactions and enzymatic modifications, which enhance both yield and purity.

The compound's utility extends beyond pharmaceutical applications; it also finds relevance in materials science and industrial chemistry. Its unique reactivity makes it suitable for use in polymer synthesis and as a catalyst or ligand in various chemical processes. The incorporation of 3-(3-Chloropropanoyl)-4-methylphenol into these systems can lead to novel materials with enhanced properties, such as improved thermal stability or biodegradability.

Advances in computational chemistry have further facilitated the study of 3-(3-Chloropropanoyl)-4-methylphenol. Molecular modeling techniques allow researchers to predict how this compound will interact with biological targets, providing insights into its potential therapeutic effects. These simulations have been instrumental in guiding experimental designs and optimizing synthetic routes, thereby accelerating the discovery process.

The environmental impact of using 3-(3-Chloropropanoyl)-4-methylphenol is also an area of increasing interest. Efforts are being made to develop more sustainable synthetic methods that minimize waste and reduce environmental footprint. Green chemistry principles are being applied to refine production processes, ensuring that this valuable compound can be utilized responsibly while maintaining high standards of efficiency and safety.

In conclusion, 3-(3-Chloropropanoyl)-4-methylphenol (CAS No. 7182-39-0) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features enable diverse applications, from pharmaceutical development to advanced materials science. As research continues to uncover new ways to leverage its properties, this molecule is poised to play an increasingly important role in addressing some of the most pressing challenges in modern science.

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